molecular formula C7H5Cl2NO3 B8525118 (2,6-Dichloro-4-nitrophenyl)methanol CAS No. 88135-17-5

(2,6-Dichloro-4-nitrophenyl)methanol

Cat. No. B8525118
CAS RN: 88135-17-5
M. Wt: 222.02 g/mol
InChI Key: RZETUNABIJOOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04602041

Procedure details

Lithium aluminium hydride (400 mg, 10.4 mmol) was added in portions to a stirred solution of 2,6-dichloro-4-nitrobenzoyl chloride (3.0 g, 11.8 mmol) in diethyl ether (50 cm3) at room temperature. After 1.5 h the mixture was poured onto ice (80 g), acidified with 10% sulphuric acid (80 cm3) and extracted with ethyl acetate (3×60 cm3). The dried organic extracts were evaporated to an oil which was purified by chromatography over silica gel with a methanol-dichloromethane solvent gradient. The fractions containing 2,6-dichloro-4-nitrobenzylalcohol, were combined and evaporated under reduced pressure to a give a cream solid mp 111°-4° C. (0.7 g).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([Cl:20])[C:9]=1[C:10](Cl)=[O:11].S(=O)(=O)(O)O>C(OCC)C>[Cl:7][C:8]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([Cl:20])[C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 1.5 h the mixture was poured onto ice (80 g)
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×60 cm3)
CUSTOM
Type
CUSTOM
Details
The dried organic extracts were evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over silica gel with a methanol-dichloromethane solvent gradient
ADDITION
Type
ADDITION
Details
The fractions containing 2,6-dichloro-4-nitrobenzylalcohol
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CO)C(=CC(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.